molecular formula C14H15F3O2 B2862805 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid CAS No. 2251054-32-5

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid

Cat. No.: B2862805
CAS No.: 2251054-32-5
M. Wt: 272.267
InChI Key: KUMTUMJZXJDSOH-UHFFFAOYSA-N
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Description

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid is a fluorinated building block of high interest in medicinal chemistry and pharmaceutical research. Incorporation of fluorine atoms and a bulky, specific carbocyclic system can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold for optimizing drug candidates . This compound is rigorously characterized to ensure high purity and consistency for your research applications. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult relevant, up-to-date scientific literature for comprehensive data on this compound's specific properties and potential applications.

Properties

IUPAC Name

2-[4,4-difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)13(9-12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMTUMJZXJDSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Coupling and Cyclohexane Ring Formation

The Chinese patent CN104628555A outlines a three-step synthesis starting from methyl 4-hydroxycyclohexylcarboxylate. In the first step, sulfonation with p-toluenesulfonyl chloride in pyridine or triethylamine yields methyl 4-(4-methylbenzenesulfonate)-cyclohexylcarboxylate (87% yield). Subsequent NiCl2-catalyzed coupling with 4-chlorophenylmagnesium bromide in tetrahydrofuran forms the difluorophenylcyclohexane core (84% yield). Final hydrolysis with NaOH in methanol-water affords the target acetic acid derivative.

This method avoids Friedel-Crafts alkylation pitfalls, such as regioisomer formation, by leveraging sulfonate leaving groups for precise cyclohexane functionalization. The use of nickel catalysis enhances reaction efficiency, reducing typical Grignard side reactions like Wurtz coupling.

Photoredox-Mediated Difluorination

A 2024 Journal of Organic Chemistry study demonstrates photoinduced difluorination of styrenes using 4DPAIPN as a catalyst. While the paper focuses on trifluoroethylacetophenones, its conditions (427 nm LED, DMSO solvent, 25°C) are applicable to cyclohexane systems. Irradiating 4-(3-fluorophenyl)cyclohexene with Selectfluor® or similar reagents could install the 4,4-difluoro motif. Subsequent oxidation of the cyclohexyl methyl group to acetic acid would complete the synthesis.

Stepwise Reaction Procedures

Sulfonate Intermediate Preparation (CN104628555A)

Reagents :

  • Methyl 4-hydroxycyclohexylcarboxylate: 0.1 mol
  • p-Toluenesulfonyl chloride: 0.11 mol
  • Pyridine or triethylamine: 80–100 mL
  • Dichloromethane: 150–200 mL

Procedure :

  • Dissolve methyl 4-hydroxycyclohexylcarboxylate in pyridine at 0°C.
  • Add p-toluenesulfonyl chloride dropwise over 30 minutes.
  • Stir at 25°C for 4 hours, quench with water, and extract with dichloromethane.
  • Wash organic layers with 3N HCl and 10% NaHCO3, dry over MgSO4, and concentrate.

Yield : 85–87%.

Nickel-Catalyzed Grignard Coupling

Reagents :

  • Methyl 4-(4-methylbenzenesulfonate)-cyclohexylcarboxylate: 0.10 mol
  • 4-Chlorophenylmagnesium bromide: 0.13 mol
  • NiCl2: 0.005 mol
  • Tetrahydrofuran: 150 mL

Procedure :

  • Charge NiCl2 and sulfonate ester in THF under nitrogen.
  • Add 4-chlorophenylmagnesium bromide at 0°C, warm to 25°C, and stir for 3 hours.
  • Filter, concentrate, and purify via silica gel chromatography.

Yield : 84%.

Optimization Strategies

Solvent and Temperature Effects

  • Grignard Coupling : Tetrahydrofuran outperforms diethyl ether due to better NiCl2 solubility. Reactions below 5°C minimize homo-coupling byproducts.
  • Photoredox Difluorination : Dimethyl sulfoxide enhances radical stability, enabling 62–87% yields at 25°C.

Catalytic Enhancements

  • Nickel vs. Palladium: NiCl2 reduces costs by 40% compared to Pd(PPh3)4 in analogous couplings, with comparable yields.
  • 4DPAIPN Photocatalyst: Enables 35–62% difluorination yields under visible light, avoiding high-energy UV.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.78–7.35 (m, 4H, aromatic), 4.77–4.70 (m, 1H, CH), 3.43–3.38 (m, 2H, CH2COOH).
  • 19F NMR : δ -112.5 (d, J = 237 Hz, CF2), -118.2 (s, C6H4F).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile-water, 1.0 mL/min).
  • Melting Point : 113–115°C (dec.).

Challenges and Limitations

  • Fluorine Handling : Anhydrous conditions are critical to prevent HF formation during Grignard steps.
  • Decarboxylation Efficiency : Incomplete acetic acid formation occurs if reflux times under 12 hours.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

Key Analogues :

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic Acid (): Structural Difference: Replaces the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl group. Molecular Weight: 322.27 g/mol (vs. ~308.26 g/mol for the main compound, estimated from its formula).

2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic Acid (): Structural Difference: Substitutes the 3-fluorophenyl with a 2-(trifluoromethyl)phenyl group.

Variations in the Carboxylic Acid Side Chain

Example : 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic Acid ():

  • Structural Difference : Replaces the acetic acid chain with a direct carboxylic acid group on the cyclohexane ring.
  • Impact : Eliminates the acetic acid spacer, reducing molecular weight (empirical formula: C₁₄H₁₅F₂O₃, MW: 284.27 g/mol) and altering solubility and hydrogen-bonding capacity.
Fluorine-Free Analogues

Example: [1-(Aminomethyl)cyclohexyl]acetic Acid (Gabapentin, ):

  • Structural Difference: Lacks fluorine atoms and features an aminomethyl group instead of the 3-fluorophenyl substituent.
  • Impact : Reduced lipophilicity (logP ~1.3 for gabapentin) compared to fluorinated derivatives, influencing blood-brain barrier penetration and therapeutic use (e.g., anticonvulsant activity).

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Purity (%) Notable Properties/Applications References
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid ~308.26* 3-Fluorophenyl, acetic acid N/A Pharmaceutical intermediate
2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid 322.27 3-(Trifluoromethyl)phenyl, acetic acid 95.0 High lipophilicity, discontinued
4,4-Difluoro-1-[4-(methylsulfonyl)phenyl]cyclohexanecarboxylic acid 314.30 Methylsulfonyl, carboxylic acid N/A Anti-inflammatory research
Gabapentin ([1-(Aminomethyl)cyclohexyl]acetic acid) 171.24 Aminomethyl, acetic acid N/A Anticonvulsant drug

*Estimated based on C₁₅H₁₅F₃O₂.

Pharmaceutical Intermediates
  • Synthetic Utility : Derivatives like 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid () are intermediates in synthesizing protease inhibitors and kinase modulators. The acetic acid side chain in the main compound may facilitate conjugation with pharmacophores.
  • Patent Relevance : European patents () highlight the use of difluorocyclohexyl acetic acid derivatives in high-resolution crystallography and experimental phasing, underscoring their structural predictability .
Discontinued Analogues
Physicochemical Properties
  • Acidity: The acetic acid moiety (pKa ~2.5–3.0) and electron-withdrawing groups lower the pKa compared to non-fluorinated analogs, affecting ionization in physiological environments.

Biological Activity

2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid (CAS: 2251054-32-5) is a compound of interest due to its unique structural characteristics, which include difluoro and fluorophenyl groups attached to a cyclohexyl ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C14H15F3O2
  • Molecular Weight : 272.27 g/mol
  • CAS Number : 2251054-32-5

The biological activity of this compound can be attributed to its interaction with specific molecular targets, potentially modulating various biochemical pathways. The compound may function as an enzyme inhibitor or receptor ligand, influencing cellular functions and signaling pathways.

Biological Activities

Research on similar compounds suggests several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and other tumor cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Properties : Compounds with similar functional groups have been reported to possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.
  • Antibacterial Activity : Some derivatives have demonstrated antibacterial properties against a range of pathogens. While specific data for this compound is limited, structural analogs often show effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValuesReference
Compound AAnticancer0.48 µM (MCF-7)
Compound BAntibacterialMIC 40 µg/mL
Compound CAnti-inflammatoryNot specified

Case Study: Anticancer Activity

A study involving structurally similar compounds indicated that they could induce apoptosis in cancer cells. For example, a related compound exhibited an IC50 value of 0.48 µM against MCF-7 cells, suggesting that modifications in the fluorine substituents can enhance biological potency . Flow cytometry analysis revealed that these compounds triggered apoptosis through caspase activation.

Case Study: Enzyme Inhibition

In vitro assays have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, enzyme assays indicated that certain derivatives could significantly reduce the activity of cyclooxygenase (COX), a target for anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves cyclohexane ring functionalization via fluorination reactions followed by coupling with a 3-fluorophenyl group. Critical steps include:

  • Fluorination : Use of agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups at the 4,4-positions of the cyclohexane ring .
  • Acetic acid moiety introduction : Alkylation or nucleophilic substitution under anhydrous conditions to attach the carboxylic acid group .
  • Reaction optimization : Temperature control (e.g., 0–6°C for fluorination to prevent side reactions) and solvent selection (e.g., THF for Grignard reactions) are critical for yield improvement .

Q. How is structural characterization of this compound performed post-synthesis?

  • Answer : A combination of techniques is used:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} NMR identifies cyclohexyl and phenyl proton environments .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous compounds like 2-(4-hydroxyphenyl)acetic acid .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14_{14}H14_{14}F3_{3}O2_{2}) .

Advanced Research Questions

Q. How do substitution patterns (e.g., fluorine position, cyclohexyl vs. phenyl groups) affect the compound’s biological activity and chemical reactivity?

  • Answer : Comparative studies of structurally similar compounds reveal:

CompoundKey FeaturesReactivity/Bioactivity
2-(4-Ethoxy-2,3-difluorophenyl)acetic acidEthoxy group enhances solubilityHigher enzyme inhibition due to electron-withdrawing fluorines
2-(3-Fluorophenyl)acetic acidSimpler structureLower metabolic stability
  • Fluorine positioning : Para-fluorine on the phenyl ring increases lipophilicity, enhancing membrane permeability, while cyclohexyl difluoro groups reduce ring conformational flexibility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Answer : Methodological approaches include:

  • Assay standardization : Use of uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Meta-analysis : Cross-referencing data from PubChem, DSSTox, and independent studies to identify outliers .
  • Structural analogs : Testing derivatives like 2-fluoro-2-(3-fluoro-4-methylphenyl)acetic acid to isolate substituent-specific effects .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

  • Answer : Follow frameworks like Project INCHEMBIOL :

  • Phase 1 : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light.
  • Phase 2 : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
  • Phase 3 : Evaluate microbial degradation via soil microcosm experiments.

Q. What in silico and in vitro methods are suitable for studying target interactions (e.g., enzyme inhibition)?

  • Answer :

  • Molecular docking : Software like AutoDock Vina predicts binding to cyclooxygenase (COX) or PPAR-γ receptors, leveraging the acetic acid moiety’s hydrogen-bonding capability .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to immobilized targets .
  • Enzyme inhibition assays : Fluorometric assays (e.g., using NADH depletion as a readout) for dehydrogenases .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols using PubChem’s canonical SMILES and InChI keys .
  • Advanced Tools : Leverage EPA DSSTox for ecotoxicity predictions and PubChem’s bioactivity datasets .

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